3-Carbamoyl-3-methylpropanoic acid
Overview
Description
. It is a derivative of propanoic acid and contains both a carbamoyl group and a methyl group attached to the same carbon atom
Mechanism of Action
Target of Action
The primary target of 3-Carbamoyl-3-methylpropanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of the hypoxia-inducible transcription factors (HIFs), which mediate the body’s response to low oxygen conditions .
Mode of Action
This compound interacts with its target, the HIF prolyl hydroxylase domain enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing it from catalyzing the hydroxylation of proline residues in the HIF-α subunit .
Biochemical Pathways
The inhibition of HIF prolyl hydroxylase domain enzymes by this compound affects the hypoxia-inducible factor pathway . Under normal oxygen conditions, HIF-α is hydroxylated by PHD enzymes, which leads to its degradation . By inhibiting the PHD enzymes, this compound prevents the degradation of HIF-α, allowing it to accumulate and activate the transcription of genes involved in the response to hypoxia .
Biochemical Analysis
Biochemical Properties
3-Carbamoyl-3-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as prolyl hydroxylase domain enzymes (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs). These interactions are crucial for the hydroxylation of proline residues on HIF-α subunits, which in turn regulates the stability and activity of HIFs . Additionally, this compound may interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to hypoxia response. By modulating the activity of prolyl hydroxylase domain enzymes, this compound can affect the stabilization and degradation of hypoxia-inducible factors, thereby impacting gene expression and cellular metabolism . This compound may also play a role in regulating cellular responses to oxidative stress and other environmental factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, its interaction with prolyl hydroxylase domain enzymes involves binding to the active site of the enzyme, inhibiting its activity and preventing the hydroxylation of HIF-α subunits . This inhibition leads to the stabilization of HIF-α, promoting its accumulation and subsequent activation of hypoxia-responsive genes. Additionally, this compound may influence other molecular pathways through similar binding interactions and enzyme modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability and activity of this compound can vary depending on the experimental conditions. For example, in vitro studies have shown that this compound can maintain its stability and inhibitory effects on prolyl hydroxylase domain enzymes over extended periods . Its degradation and long-term effects on cellular function may depend on factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its dosage-dependent responses. It has been found that different dosages of this compound can lead to varying effects on cellular and physiological processes. At lower doses, this compound may exhibit beneficial effects, such as enhanced hypoxia response and improved cellular metabolism . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to specific tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into other metabolites . These metabolic pathways are essential for maintaining cellular energy balance and regulating various biochemical processes. Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can affect its activity and function, influencing various cellular processes and responses.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its intended site of action. The subcellular distribution of this compound can impact its interactions with enzymes and other biomolecules, influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-3-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl methacrylate with ammonia and carbon dioxide under high pressure and temperature conditions. This process yields the desired compound through a series of intermediate steps, including esterification and hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-3-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the carbamoyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3-Carbamoyl-3-methylpropanoic acid has found applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a reagent in biochemical assays and studies involving amino acid metabolism. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is utilized in the production of polymers and other chemical products.
Comparison with Similar Compounds
3-Carbamoylpropanoic acid
3-Methylpropanoic acid
4-Aminobutanoic acid
3-Carbamoylbutanoic acid
Properties
IUPAC Name |
4-amino-3-methyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(6)9)2-4(7)8/h3H,2H2,1H3,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWNDMMJLINIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901481 | |
Record name | NoName_604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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